Lipophilicity Window: Cyclopentyl Occupies the Optimal logP Range Between Methyl and Cyclohexyl Analogs
The 5-cyclopentyl substituent confers a predicted AlogP of approximately 1.29 to the pyrazole-4-carbaldehyde scaffold, as reported for related cyclopentyl-pyrazole compounds in commercial cheminformatics databases . In contrast, the 5-cyclohexyl analog (CAS 874908-43-7) exhibits a measured LogP of 2.27 , representing a ~1 log unit increase that pushes lipophilicity toward the upper boundary of orally bioavailable chemical space. The 5-methyl analog (CAS 112758-40-4) is predicted to have a LogP below 0.5, potentially limiting membrane permeability. The 5-cyclopentyl variant thus occupies a Goldilocks zone—sufficiently lipophilic for passive membrane transit yet unlikely to trigger logP-driven promiscuity, CYP inhibition, or poor aqueous solubility that plague higher-logP congeners.
| Evidence Dimension | Predicted/measured octanol-water partition coefficient (logP/AlogP) |
|---|---|
| Target Compound Data | 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde: predicted AlogP ~1.29 (from related cyclopentyl-pyrazole database entry) |
| Comparator Or Baseline | 5-Cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS 874908-43-7): measured LogP = 2.27 ; 5-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4): estimated LogP <0.5; 5-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5): estimated LogP ~1.8-2.0 |
| Quantified Difference | ΔlogP ≈ −0.97 vs. 5-cyclohexyl; ΔlogP ≈ +0.8 vs. 5-methyl; ΔlogP ≈ −0.5 to −0.7 vs. 5-phenyl |
| Conditions | Predicted AlogP from commercial cheminformatics platform (Aladdin Scientific); measured LogP from ChemSrc experimental data |
Why This Matters
Procurement of the cyclopentyl variant rather than the cyclohexyl analog avoids the ~1 log unit lipophilicity penalty that can reduce ligand efficiency, increase off-target binding, and compromise solubility—critical considerations when the aldehyde is intended as a precursor for lead optimization programs where LipE (lipophilic efficiency) is a key decision metric.
